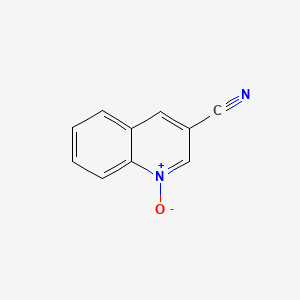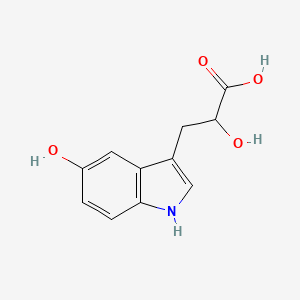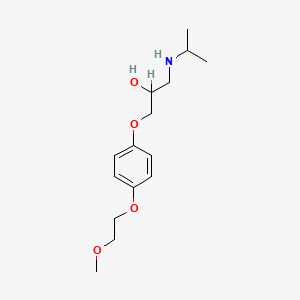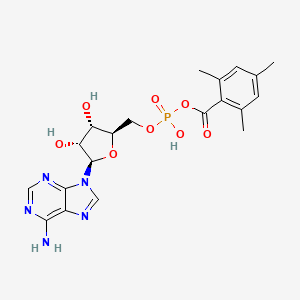
3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one is a heterocyclic compound with potential applications in medicinal chemistry. It belongs to the class of pyridazinones, which have been extensively studied for their biological activities. In
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. In addition, the compound has been reported to have antifungal and antibacterial activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one in lab experiments is its potential as a kinase inhibitor. Kinases are important targets for drug development, and compounds that inhibit their activity may have therapeutic potential. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the study of 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one. One direction is to further investigate its potential as a kinase inhibitor and to identify the specific kinases that it inhibits. Another direction is to explore its potential as a modulator of the immune system. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo and to identify any potential side effects. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
The synthesis of 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one has been reported in the literature. One of the methods involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 3-(trifluoromethyl)chalcone. The chalcone is then reacted with hydrazine hydrate and acetic acid to form the pyridazinone.
Scientific Research Applications
3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential as a kinase inhibitor and as a modulator of the immune system.
properties
IUPAC Name |
3-amino-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-5-10(19)11(16)17-18(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGTEKECRMLOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one | |
CAS RN |
133220-91-4 |
Source


|
| Record name | 3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J5V7FAJ9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)


![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)








![(2S)-2-Amino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1213642.png)
